L-Threonolactone

Description

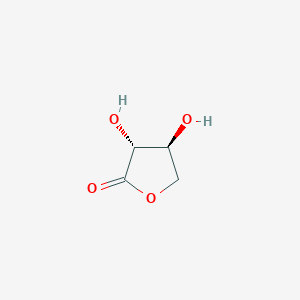

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369232 | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21730-93-8 | |

| Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 3r,4s 3,4 Dihydroxyoxolan 2 One and Its Derivatives

Stereoselective Construction of the Oxolanone Ring System

The precise control of stereochemistry during the formation of the five-membered lactone ring is paramount. Researchers have developed a variety of sophisticated strategies to achieve high levels of diastereo- and enantioselectivity, which can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and mechanistic studies of key ring-closing reactions.

Chiral Pool Synthesis Strategies and Precursor Utilization

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. This approach is often advantageous due to the ready availability and low cost of these precursors.

A prominent example of this strategy is the synthesis of 3,4,5-trihydroxypiperidines, which are structurally related to monosaccharides, from D-mannose. researchgate.net In this multi-step synthesis, a D-mannose-derived aldehyde serves as a versatile intermediate. researchgate.net This aldehyde, possessing a specific stereochemical configuration, can be transformed into various piperidine (B6355638) derivatives through methods like double reductive amination or a Strecker reaction. researchgate.net While not directly yielding (3R,4S)-3,4-dihydroxyoxolan-2-one, these methods showcase the utility of carbohydrate-derived precursors in accessing complex chiral molecules. The synthesis of certain iminosugars, for instance, has been achieved using L-serine as the chiral source. researchgate.net

Similarly, D-ribose has been used as a starting material for the synthesis of trihydroxypipecolic acid analogues. researchgate.net These examples highlight a broader strategy where readily available carbohydrates from the chiral pool provide the necessary stereochemical framework for the synthesis of complex, biologically active molecules. researchgate.net

Asymmetric Catalysis in Diol and Lactone Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering high efficiency and stereocontrol. rsc.orgbohrium.com This approach is particularly relevant for the synthesis of chiral diols and lactones, key structural features of (3R,4S)-3,4-dihydroxyoxolan-2-one.

Sharpless Asymmetric Dihydroxylation Protocols

The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnih.govencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgnih.govencyclopedia.pub The choice between the pseudoenantiomeric ligands, dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), allows for the selective formation of either enantiomer of the diol product. wikipedia.org

The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix-α (containing (DHQ)2-PHAL) or AD-mix-β (containing (DHQD)2-PHAL), which also includes a stoichiometric reoxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide to regenerate the osmium tetroxide catalyst. wikipedia.orgorganic-chemistry.org This catalytic cycle dramatically reduces the required amount of the toxic and expensive osmium tetroxide. wikipedia.org

The mechanism of the Sharpless dihydroxylation is thought to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to yield the diol. wikipedia.org The reaction is highly regioselective, favoring the oxidation of the most electron-rich double bond in a polyene substrate. wikipedia.org The versatility of this protocol has been demonstrated in the total synthesis of numerous natural products, including alkaloids, macrolides, and polyketides. nih.govnih.gov

| Reagent/Condition | Role in Sharpless Asymmetric Dihydroxylation |

| Osmium Tetroxide (OsO4) | Primary oxidizing agent that adds across the double bond. |

| Chiral Ligand (e.g., (DHQD)2PHAL) | Controls the stereochemical outcome of the dihydroxylation. |

| Stoichiometric Oxidant (e.g., K3Fe(CN)6) | Regenerates the OsO4 catalyst, allowing it to be used in catalytic amounts. |

| Base (e.g., K2CO3) | Accelerates the rate-limiting hydrolysis of the osmate ester intermediate. |

| Additive (e.g., Methanesulfonamide) | Can improve reaction rates and enantioselectivities for certain substrates. |

Enantioselective Oxidation and Reduction Approaches

Enantioselective oxidation and reduction reactions provide alternative and complementary strategies for the synthesis of chiral lactones. rsc.org These methods often employ chiral catalysts or biocatalysts to achieve high levels of stereocontrol.

One notable approach involves the asymmetric transfer hydrogenation of γ-keto carboxylic acids using a ruthenium catalyst and a formic acid-triethylamine azeotrope as the hydrogen source. rsc.org This method affords chiral multicyclic γ-lactones in high yields with excellent diastereoselectivities and enantioselectivities. rsc.org The reaction proceeds through a reduction of the ketone followed by an in-situ lactonization. rsc.org

Biocatalysis offers another powerful avenue for enantioselective transformations. For instance, ketoreductases have been engineered to achieve precise stereocontrol in the synthesis of tricyclic fused lactones. acs.org Through targeted mutagenesis, the stereoselectivity of these enzymes can be reversed, allowing for the synthesis of either enantiomer of the target lactone. acs.org These enzymatic systems can operate through either a kinetic resolution process or a dynamic kinetic asymmetric transformation, the latter of which allows for the theoretical conversion of 100% of the starting material to a single stereoisomer. acs.org

Furthermore, the enantioselective reduction of prochiral ketones using oxazaborolidine catalysts, a method pioneered by Corey, has been extensively investigated for the synthesis of chiral secondary alcohols, which can be precursors to chiral lactones. mdpi.com These catalysts can be generated in situ from chiral amino alcohols and borane, providing a convenient and practical method for the asymmetric reduction of a wide variety of ketones. mdpi.com

Cycloisomerization and Lactonization Mechanistic Studies

The formation of the lactone ring, or lactonization, is a critical step in the synthesis of (3R,4S)-3,4-dihydroxyoxolan-2-one. wikipedia.org Lactones are cyclic esters and are typically formed by the intramolecular esterification of the corresponding hydroxycarboxylic acid. wikipedia.org This process can be catalyzed by either acid or base. nih.gov

Under acidic conditions, the carboxylic acid is protonated, activating the carbonyl group toward nucleophilic attack by the hydroxyl group. youtube.com The subsequent elimination of water yields the lactone. youtube.com γ-lactones, such as the oxolanone ring system, are particularly stable and can form spontaneously from their corresponding 4-hydroxy acid precursors. wikipedia.org

The mechanism of lactonization can also involve the cyclization of intermediates other than hydroxy acids. For example, the oxidation of a diol can first generate an unstable hydroxy aldehyde, which then spontaneously cyclizes to a lactol. nih.gov Further oxidation of the lactol then yields the stable lactone product. nih.gov

Recent advances in catalysis have provided new methods for lactonization. For example, cobalt-catalyzed intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins can produce five- and six-membered cyclic ethers and lactones. organic-chemistry.org Similarly, palladium catalysis has been shown to be effective for the one-step synthesis of γ-lactones from homoallylic alcohols. organic-chemistry.org

Strategic Functionalization and Derivatization Techniques

Once the core (3R,4S)-3,4-dihydroxyoxolan-2-one scaffold is synthesized, further functionalization and derivatization are often necessary to achieve the final target molecule. These transformations can involve modifications of the hydroxyl groups or reactions at other positions of the lactone ring.

The hydroxyl groups of the diol can be protected to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups for diols include acetals and ketals, which can be formed by reacting the diol with an aldehyde or ketone under acidic conditions. For example, a derivative of (3R,4S)-3,4-dihydroxyoxolan-2-one has been reported where a diol is protected as a 2,2-dimethyl-1,3-dioxolane. guidechem.com

The lactone ring itself can undergo various reactions. For example, hydrolysis of the lactone with a base will open the ring to form the corresponding hydroxycarboxylate salt. libretexts.org Reduction of the lactone can also be achieved. While strong reducing agents like lithium aluminum hydride will reduce the ester to a diol, weaker reducing agents like diisobutylaluminum hydride (DIBALH) can be used to selectively reduce the ester to a lactol. libretexts.org

Furthermore, the synthesis of derivatives with various substituents on the lactone ring has been explored. For example, brominated derivatives of related phenolic compounds have been synthesized to investigate their antioxidant properties. nih.gov These examples demonstrate the versatility of the oxolanone scaffold and the potential for creating a diverse range of derivatives with unique chemical and biological properties.

Regioselective Hydroxylation and Selective Protection Strategies

The precise introduction of hydroxyl groups at specific positions (regioselectivity) and the subsequent protection of these groups are fundamental steps in the synthesis of complex molecules like (3R,4S)-3,4-dihydroxyoxolan-2-one. Protecting groups are temporarily attached to a reactive site to prevent it from interfering with subsequent reactions. After the desired transformations are complete, the protecting group is removed.

In the context of synthesizing derivatives of (3R,4S)-3,4-dihydroxyoxolan-2-one, such as (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, demethylation is a key step to unmask the hydroxyl groups. nih.gov This process often involves the cleavage of methyl ethers, a common protecting group for phenols. The number and position of these hydroxyl groups are critical for the molecule's intended properties. nih.gov For instance, the synthesis of brominated derivatives of these complex phenols requires careful control of the reaction conditions to achieve the desired regioselectivity of bromine atom placement. nih.gov

The strategic use of protecting groups is also paramount in the synthesis of nucleoside analogues. For example, in the synthesis of certain 2'-deoxythymidine derivatives, a trityl group can be used to protect the 5'-hydroxyl group, while a TBDMS (tert-butyldimethylsilyl) group protects the 3'-hydroxyl group. This differential protection allows for selective reactions at other positions of the sugar moiety.

Stereochemical Inversion Methodologies: Mitsunobu and Steglich Esterification

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of biologically active molecules. The Mitsunobu reaction is a powerful tool for achieving a clean inversion of stereochemistry at a secondary alcohol center. organic-chemistry.org This reaction converts an alcohol into various functional groups, such as esters, with a predictable change in its spatial orientation. The mechanism involves the activation of the alcohol with a combination of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The activated alcohol is then displaced by a nucleophile in an SN2-type reaction, resulting in the inversion of the stereocenter. organic-chemistry.org

The Steglich esterification is another important method for forming esters, often from sterically hindered alcohols. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. While not inherently a stereochemical inversion method like the Mitsunobu reaction, its mild conditions make it suitable for complex substrates where preserving the existing stereochemistry is crucial.

| Reaction | Key Reagents | Primary Application in this Context |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Nucleophile | Inversion of stereochemistry at secondary alcohol centers. organic-chemistry.org |

| Steglich Esterification | DCC, DMAP | Ester formation under mild conditions, especially for sterically hindered substrates. |

Solid-Phase Synthesis of (3R,4S)-3,4-dihydroxyoxolan-2-one Analogs

Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of libraries of compounds. In this technique, the starting material is attached to an insoluble polymer support (resin), and reagents are added in solution. Excess reagents and by-products are easily removed by filtration, simplifying the purification process. This methodology is particularly well-suited for the combinatorial synthesis of analogs of (3R,4S)-3,4-dihydroxyoxolan-2-one.

For example, the solid-phase synthesis of 1,3,4-oxadiazin-5(6R)-one and 1,3,4-oxadiazol-2-one scaffolds has been successfully demonstrated. nih.gov In this process, resin-bound acyl hydrazides are reacted with various reagents to form the desired heterocyclic rings. nih.gov The final products are then cleaved from the solid support. This approach allows for the rapid generation of a diverse set of molecules for screening and other applications. nih.gov The efficiency of the reactions and the ease of purification make SPS a valuable tool for creating libraries of analogs based on the oxolan-2-one core structure. nih.gov

Synthesis of Nucleoside Analogues Incorporating the (3R,4S)-Dihydroxyoxolan-2-one Moiety

Nucleoside analogues are modified versions of the building blocks of DNA and RNA and are a cornerstone of antiviral and anticancer therapies. nih.gov The (3R,4S)-dihydroxyoxolan-2-one moiety can serve as a chiral scaffold for the synthesis of novel nucleoside analogues. These synthetic molecules often feature modifications to the sugar part (the oxolane ring) or the nucleobase. nih.govbeilstein-journals.org

The synthesis of these analogues typically involves the coupling of a modified sugar moiety with a heterocyclic base. researchgate.net For instance, a common strategy is the Vorbrüggen glycosylation, where a silylated nucleobase reacts with a sugar derivative that has a leaving group at the anomeric position (C1). nih.gov This reaction often leads to the formation of the desired β-anomer, which is the stereoisomer found in natural nucleosides.

Researchers have synthesized a wide array of nucleoside analogues with modified furanose rings, including those with additional functional groups at various positions. semanticscholar.org The goal of these modifications is often to enhance the biological activity or selectivity of the resulting compounds. nih.govnih.gov For example, "double-headed" nucleosides, which contain two nucleobases, have been synthesized and investigated for their potential applications. beilstein-journals.orgsemanticscholar.org

| Type of Nucleoside Analogue | Synthetic Strategy | Key Feature |

| 2'-Substituted Analogues | Modification of the C2' position of the furanose ring. | Introduction of groups like azides for further functionalization. semanticscholar.org |

| Double-Headed Nucleosides | Attachment of a second nucleobase to the sugar moiety. beilstein-journals.org | Can enhance binding to nucleic acid targets. semanticscholar.org |

| Carbocyclic Analogues | Replacement of the ring oxygen with a methylene (B1212753) group. | Increased metabolic stability. |

Reaction Optimization and Process Intensification for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. This can involve systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading. nih.gov Design of Experiments (DoE) is a statistical approach that allows for the efficient exploration of multiple variables simultaneously to identify the optimal reaction conditions. nih.gov

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.com In the context of synthesizing derivatives of (3R,4S)-3,4-dihydroxyoxolan-2-one, this could involve the use of microreactors or flow chemistry. These technologies offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. For example, the use of packed-bed microreactors with Pickering emulsions has been shown to significantly enhance the synthesis of certain organic compounds, leading to higher yields and shorter reaction times. mdpi.com

Advanced By-product Identification and Purity Control in Synthetic Pathways

Ensuring the purity of the final compound is paramount, especially for pharmaceutical applications. The identification of by-products formed during a synthesis is a critical step in developing a robust and reproducible process. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to separate, identify, and quantify impurities.

In multi-step syntheses, by-products can arise from incomplete reactions, side reactions, or the degradation of intermediates or the final product. Understanding the mechanisms by which these by-products are formed allows for the modification of reaction conditions to minimize their generation. For example, in the synthesis of complex molecules, careful control of pH, temperature, and the stoichiometry of reagents can significantly improve the purity profile of the product.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Anticancer and Antiviral Mechanisms of Action

There is a significant lack of specific data regarding the anticancer and antiviral mechanisms of (3R,4S)-3,4-dihydroxyoxolan-2-one. While many other natural and synthetic lactones are known to possess cytotoxic, anti-inflammatory, and antimicrobial activities, these properties have not been documented for this specific stereoisomer in the available literature. mdpi.comresearchgate.net

Inhibition of DNA Synthesis and Induction of Apoptosis Pathways

No research was found to indicate that (3R,4S)-3,4-dihydroxyoxolan-2-one inhibits DNA synthesis or induces apoptosis. Studies on other, unrelated compounds have shown that targeting mitosis is a common anticancer strategy that leads to cell cycle arrest and apoptosis, but this mechanism has not been linked to threonolactone. nih.gov

Modulation of Nucleic Acid Metabolism and Related Pathways

Scientific literature does not provide evidence that (3R,4S)-3,4-dihydroxyoxolan-2-one modulates nucleic acid metabolism. Its precursor, L-threonic acid, is involved in ascorbate (B8700270) and aldarate metabolism, but a link to purine (B94841) or pyrimidine (B1678525) pathways has not been established. hmdb.ca

Prodrug Conversion Mechanisms and Biotransformation

Information regarding prodrug forms, conversion mechanisms, or specific biotransformation pathways for (3R,4S)-3,4-dihydroxyoxolan-2-one is not available in the searched scientific literature. The compound itself is a metabolite of L-ascorbic acid. iarc.fr

Enzymatic Interactions and Molecular Recognition Processes

Detailed studies on the enzymatic interactions and molecular recognition of the lactone form are scarce. The primary documented interaction involves its corresponding carboxylic acid.

Stereospecific Binding to Enzyme Active Sites and Ligand Compatibility

The open-chain form, L-threonic acid, is a known substrate for the enzyme L-threonate 3-dehydrogenase, which is involved in the metabolism of ascorbate. hmdb.ca This interaction is inherently stereospecific. One study also suggested that L-threonate may have potential applications related to its ability to inhibit DKK1 expression in vitro. wikipedia.orgfoodb.ca However, specific data on the stereospecific binding of the lactone, (3R,4S)-3,4-dihydroxyoxolan-2-one, to enzyme active sites or its compatibility as a ligand is not described in the available research.

Inhibition and Substrate Kinetic Studies for Key Enzymes (e.g., Thymidylate Synthase, Chitin (B13524) Synthetase, Nucleoside Phosphorylases)

The biological activity of (3R,4S)-3,4-dihydroxyoxolan-2-one and its analogs often involves their interaction with key enzymes in cellular pathways. Understanding the kinetics of these interactions is crucial for elucidating their mechanisms of action.

Thymidylate Synthase (TS) is a critical enzyme in DNA biosynthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). mdpi.com This process is essential for providing the necessary precursors for DNA replication and repair. mdpi.com Inhibition of TS is a key strategy in cancer chemotherapy. mdpi.com

Kinetic studies of TS inhibition often involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The inactivation of thymidylate synthase by certain inhibitors has been shown to be a second-order process, with the rate constant being influenced by the inhibitor's chemical structure. nih.gov For instance, some inhibitors act as competitors with the natural substrate, dUMP, while others compete with the cofactor, N⁵, N¹⁰-methylenetetrahydrofolate (mTHF). mdpi.com Synergistic inhibition can occur when two inhibitors bind to different sites on the enzyme simultaneously. mdpi.com

Nucleoside Phosphorylases are a family of enzymes involved in the salvage pathway of nucleoside metabolism. nih.gov They catalyze the reversible phosphorolysis of nucleosides to a purine or pyrimidine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. These enzymes are classified into two main families based on their structure and substrate specificity. nih.gov Nucleoside phosphorylase-I family members can accept a range of both purine and pyrimidine nucleosides, while the nucleoside phosphorylase-II family is more specific for pyrimidine nucleosides. nih.gov Kinetic analysis helps to understand the substrate-binding and the catalytic mechanism of these enzymes.

Phosphorylation Mechanisms and their Role in Cellular Regulation

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental mechanism of cellular regulation. While specific details on the phosphorylation of (3R,4S)-3,4-dihydroxyoxolan-2-one are not explicitly detailed in the provided search results, the general importance of phosphorylation in the context of its analog, dTMP, is well-established. For dTMP to be incorporated into DNA, it must first be phosphorylated to its triphosphate form, deoxythymidine triphosphate (dTTP). mdpi.com This phosphorylation cascade is a critical step in DNA synthesis. Therefore, any compound that is an analog of a nucleoside or nucleotide monophosphate, like (3R,4S)-3,4-dihydroxyoxolan-2-one, would likely need to be phosphorylated to exert certain biological activities, particularly those related to DNA or RNA synthesis.

Protein Binding Dynamics and Biophysical Characterization

The interaction of small molecules with proteins is a key determinant of their pharmacokinetic and pharmacodynamic properties.

Interaction with Human Serum Albumin (HSA) and Binding Constants

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. biorxiv.org The binding of a compound to HSA can significantly affect its distribution, metabolism, and excretion.

The interaction between a ligand and HSA can be characterized by its binding constant (Kb or Kd), which is a measure of the affinity between the two molecules. Various techniques, including fluorescence spectroscopy and differential scanning calorimetry (DSC), are used to determine these binding constants. biorxiv.orgnih.govub.edu For instance, the binding constant for the interaction of L-dopa with HSA was determined to be 2.3 ± 0.01 × 10⁴ M⁻¹. nih.gov Some compounds may exhibit multiple binding events with HSA, characterized by different binding constants. ub.edu

The binding of ligands to HSA often occurs at specific sites, commonly referred to as Sudlow's site I and site II. ub.edu Displacement experiments with site-specific markers can be used to identify the binding site of a particular compound. nih.gov For example, L-dopa has been shown to bind to site II of HSA. nih.gov

Impact on Protein Conformation and Stability

The binding of a ligand to a protein can induce conformational changes and affect the protein's stability. These changes can be investigated using techniques such as circular dichroism (CD) and DSC. biorxiv.orgnih.gov CD spectroscopy can reveal alterations in the secondary structure of the protein upon ligand binding. For example, the binding of L-dopa to HSA was found to alter its secondary structure, suggesting a partial unfolding of the protein. nih.gov

DSC can be used to measure the thermal stability of a protein in the presence of a ligand. The melting temperature (Tm) of the protein can shift upon ligand binding, providing information about the stabilization or destabilization of the protein structure. biorxiv.org Covalent binding to HSA, such as the formation of a disulfide bridge, can significantly increase the stability of the bound molecule in plasma. mdpi.com

Structure-Activity Relationship (SAR) Studies of (3R,4S)-3,4-dihydroxyoxolan-2-one and its Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, such as (3R,4S)-3,4-dihydroxyoxolan-2-one, and evaluating the activity of the resulting analogs, researchers can identify key structural features responsible for its biological effects.

In the context of enzyme inhibition, SAR studies can reveal which functional groups on the inhibitor are crucial for binding to the enzyme's active site. For example, in the case of thymidylate synthase inhibitors, modifications to the pyrimidine ring or the sugar moiety can dramatically alter their inhibitory potency. The presence and position of substituents can affect the inhibitor's ability to form key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the active site. mdpi.com

Computational Chemistry and in Silico Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby helping to elucidate potential mechanisms of action and identify promising drug candidates. nih.govd-nb.info

While specific docking studies focused exclusively on (3R,4S)-3,4-dihydroxyoxolan-2-one are not extensively detailed in the public literature, numerous studies on structurally related furanone and lactone derivatives highlight the potential interaction modes of this scaffold. For instance, the furanone ring is a key structural feature in many enzyme inhibitors. Docking studies of novel flavones against Cyclooxygenase-2 (COX-2) have shown that ligands can form crucial hydrogen bonds with active site residues like Tyr385, Tyr355, and Arg120. japer.in

Similarly, in the context of diabetes complications, virtual screening and docking have identified inhibitors of aldose reductase (AR). acs.orgjuniperpublishers.comresearchgate.net These studies revealed that potent inhibitors often form hydrogen bonds with key residues such as Tyr48, His110, and Trp111, and establish hydrophobic interactions within the binding pocket. acs.org The hydroxyl groups and the lactone ring of (3R,4S)-3,4-dihydroxyoxolan-2-one represent key pharmacophoric features that could engage in similar interactions.

Table 1: Examples of Molecular Docking Studies on Furanone/Lactone Derivatives

| Target Protein | Ligand Class | Key Interacting Residues | Docking Software/Method | Reference |

|---|---|---|---|---|

| Aldose Reductase (AR) | Various small molecules | Tyr48, His110, Trp111 | FlexX | acs.org |

| Cyclooxygenase-2 (COX-2) | Synthetic Flavones | Tyr385, Tyr355, Trp387, Arg120 | GLIDE (Schrödinger) | japer.in |

| K-Ras Oncoprotein | Oxazaphospholoindole oxides | Not specified | Not specified | thesciencein.org |

| Epidermal Growth Factor Receptor (EGFR) | 1,3-diazetidin-2-ones | Not specified | GOLD (Genetic Optimization for Ligand Docking) | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Phytochemicals | Not specified | CDOCKER (Discovery Studio) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-receptor complexes. nih.gov This technique is often used as a follow-up to molecular docking to refine the predicted binding poses and to assess the stability of the interactions over time in a simulated physiological environment. nih.govacs.org

For example, MD simulations of aldose reductase inhibitor candidates were performed for 100 nanoseconds to evaluate the stability of the docked complexes. nih.govacs.org Similarly, all-atom MD simulations have been used to study the behavior of related small organic molecules like γ-butyrolactone in aqueous solutions, revealing details about their mobility and interactions. utwente.nl Another study developed a polarizable force field to run MD simulations on γ-valerolactone (GVL), a structurally similar green solvent, to understand its structural and dynamical properties in electrolyte solutions. mdpi.com These studies show that MD can uncover details about absorption-driven changes to molecular structure and dynamics. utwente.nl

By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the complex. plos.org Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more quantitative estimate of the binding affinity between the ligand and the protein. plos.org

Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in computer-aided drug design used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or by aligning a set of known active molecules. dovepress.comnih.gov

Once a pharmacophore model is created and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. acs.orgnih.gov This approach helps to filter vast libraries and identify novel molecules that match the pharmacophore and are therefore likely to be active.

This strategy has been successfully applied to discover new inhibitors for various targets. For instance, a pharmacophore-based virtual screening (PBVS) was employed to identify novel COX-2 inhibitors from the ZINC database. nih.gov In another study, a virtual screening protocol that combined docking with pharmacophore filtering was used to discover new aldose reductase inhibitors. acs.org This multi-step process first used docking to filter compounds, and then retained only those hits that matched the key pharmacophoric features, such as hydrogen bonds with critical amino acids. acs.org The hydroxyl groups and lactone oxygen of (3R,4S)-3,4-dihydroxyoxolan-2-one would be key features in constructing such a pharmacophore model for the discovery of new derivatives.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules from first principles. rsc.org DFT can provide valuable insights into reaction mechanisms, conformational preferences, and the distribution of electrons within a molecule.

Studies on related furan (B31954) and furanone derivatives demonstrate the utility of DFT in chemical research. For example, DFT calculations using the B3LYP functional have been employed to study the formation of furanoid ammonium (B1175870) salts, describing the reaction pathway, stationary points, and the conformational behavior of the five-membered ring in different solvents. nih.gov In another study, DFT was used to investigate the reaction energies and activation barriers for the hydrogenation and ring-opening of furan on a palladium catalyst, providing insights into reaction selectivity. rsc.org

For (3R,4S)-3,4-dihydroxyoxolan-2-one, DFT calculations can be used to determine its optimized 3D geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding its chemical reactivity. Furthermore, local reactivity descriptors derived from DFT, such as condensed Fukui functions, can be calculated to predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic derivatives. mdpi.com

Table 2: Applications of DFT in Studying Furanone-Related Systems

| System/Process Studied | DFT Functional/Basis Set | Key Insights Gained | Reference |

|---|---|---|---|

| Formation of furanoid ammonium salts | B3LYP/6-31+G** | Reaction pathway, stationary points, ring conformation | nih.gov |

| Furan hydrogenation and ring-opening | Not specified | Reaction energies, activation barriers, reaction selectivity | rsc.org |

| Inhibition of Ziegler–Natta catalyst by furan | B3LYP/6-311G | Reactivity analysis using Fukui functions, inhibition mechanism | mdpi.com |

| Vibrational frequencies of γ- and δ-lactones | B3LYP/6-31G(d) | Calculation of gas-phase molar heat capacities | mdpi.com |

In silico Prediction and Analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Derivative Development

Before significant resources are invested in synthesizing and testing new chemical compounds, it is crucial to evaluate their potential drug-likeness and pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties plays a vital role in the early stages of drug discovery by filtering out candidates with unfavorable profiles. rsc.orgnih.gov

A variety of computational models and web-based tools, such as SwissADME and ProTox-II, are available to predict these properties. nih.gov These tools can assess physicochemical characteristics, lipophilicity, water-solubility, and pharmacokinetic attributes. Key parameters often evaluated include compliance with Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity risks (e.g., hepatotoxicity, carcinogenicity). nih.govnih.gov

For the development of derivatives based on the (3R,4S)-3,4-dihydroxyoxolan-2-one scaffold, in silico ADMET analysis would be an essential step. acs.org For example, when designing new anticancer agents from androstane (B1237026) derivatives, researchers used the BOILED-Egg model to visualize predicted GI absorption and BBB penetration. nih.gov Such analyses help to prioritize which derivatives should be synthesized and subjected to further in vitro and in vivo testing, saving time and resources. nih.govsemanticscholar.org

Table 3: Common In Silico ADMET Parameters and Prediction Tools

| ADMET Property | Description | Common Prediction Tool(s) | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Evaluates drug-likeness based on MW, LogP, H-bond donors/acceptors. | SwissADME, LigandScout | nih.govnih.gov |

| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut. | SwissADME (BOILED-Egg model) | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicts if a compound can cross into the central nervous system. | SwissADME, ProTox-II | nih.govacs.org |

| CYP450 Inhibition | Predicts interaction with key drug-metabolizing enzymes. | SwissADME | nih.gov |

| Toxicity Prediction | Estimates risks such as hepatotoxicity, carcinogenicity, and mutagenicity. | ProTox-II | nih.gov |

| ADMET-score | A comprehensive scoring function to evaluate overall drug-likeness. | admetSAR | rsc.org |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Stereochemical Elucidation and Structural Confirmation

Spectroscopy provides a non-destructive means to probe the molecular structure and functional groups of (3R,4S)-3,4-dihydroxyoxolan-2-one, offering critical insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (3R,4S)-3,4-dihydroxyoxolan-2-one, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Advanced NMR experiments are crucial for unambiguously defining the relative stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which is vital for confirming the trans configuration of the hydroxyl groups at the C3 and C4 positions.

Variable Temperature (VT) NMR studies can be employed to investigate conformational dynamics and intramolecular hydrogen bonding. By analyzing changes in chemical shifts and coupling constants at different temperatures, researchers can understand the dynamic equilibria present in solution. For instance, the mobility of the hydroxyl protons and their hydrogen bonding interactions with the lactone carbonyl or the other hydroxyl group can be monitored.

Deuterium (B1214612) exchange experiments are used to identify labile protons, such as those of the hydroxyl groups. Adding a few drops of deuterium oxide (D₂O) to the NMR sample will result in the disappearance of the -OH proton signals from the ¹H NMR spectrum, confirming their assignment.

Below is a table of predicted NMR data based on the structure of (3R,4S)-3,4-dihydroxyoxolan-2-one.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-3 | ~4.5 | d | CH-OH |

| H-4 | ~4.2 | dd | CH-OH |

| H-5a | ~4.3 | dd | O-CH₂ |

| H-5b | ~4.1 | dd | O-CH₂ |

| 3-OH | Variable | br s | OH |

| 4-OH | Variable | br s | OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| C-1 | ~175 | C=O (Lactone) | |

| C-2 | N/A | (Oxolane Oxygen) | |

| C-3 | ~72 | CH-OH | |

| C-4 | ~70 | CH-OH | |

| C-5 | ~68 | O-CH₂ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. spectroscopyonline.com The IR spectrum of (3R,4S)-3,4-dihydroxyoxolan-2-one is characterized by distinct absorption bands corresponding to its hydroxyl and lactone moieties. spectroscopyonline.com The presence of strong intermolecular hydrogen bonding significantly influences the position and shape of the O-H stretching band. spectroscopyonline.com

The key diagnostic peaks in the IR spectrum provide clear evidence for the compound's functional group composition. The broadness of the O-H stretch is a hallmark of hydrogen-bonded hydroxyl groups. spectroscopyonline.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Hydroxyl) | 3500 - 3200 (Broad) | Stretching |

| C-H (sp³ hybridized) | 3000 - 2850 | Stretching |

| C=O (Lactone) | 1780 - 1760 (Strong) | Stretching |

| C-O | 1320 - 1210 | Stretching |

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for separating (3R,4S)-3,4-dihydroxyoxolan-2-one from its enantiomer and other impurities, as well as for quantifying its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for separating chiral alcohols and lactones. hplc.eumdpi.com

By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. Method development often involves screening different chiral columns and mobile phase compositions (normal-phase, reversed-phase, or polar organic modes) to achieve optimal resolution. sigmaaldrich.com

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose based) |

| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a wavelength where the compound absorbs) |

| Expected Outcome | Baseline separation of the (3R,4S) and (3S,4R) enantiomers |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental sustainability. wikipedia.orgyoutube.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher throughput compared to liquid chromatography. analytics-shop.com

SFC is particularly well-suited for preparative and semi-preparative chiral separations in the pharmaceutical industry due to reduced solvent consumption and faster analysis times. wikipedia.orgyoutube.com The same types of chiral stationary phases used in HPLC can often be used in SFC, making it a versatile technique for analyzing compounds like (3R,4S)-3,4-dihydroxyoxolan-2-one. nih.gov

| Advantage of SFC over HPLC | Description |

| Speed | Faster analysis times due to low mobile phase viscosity. analytics-shop.com |

| Efficiency | Higher column efficiency and resolution. |

| Solvent Reduction | Primarily uses CO₂, reducing the need for organic solvents. analytics-shop.com |

| Cost-Effective | Lower solvent purchase and disposal costs. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an invaluable tool for confirming the identity of a synthesized product and for analyzing trace-level impurities. ajol.infoimpactfactor.org

For a polar and non-volatile compound like (3R,4S)-3,4-dihydroxyoxolan-2-one, derivatization is typically required before GC-MS analysis. The hydroxyl groups are converted into more volatile silyl (B83357) ethers (e.g., by reacting with BSTFA or TMSCl). This process increases the compound's thermal stability and allows it to be vaporized and passed through the GC column.

The mass spectrometer then fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum or "fingerprint." The molecular ion peak confirms the molecular weight of the derivative, and the fragmentation pattern helps to verify the structure.

| Analysis Step | Description |

| Derivatization | Silylation of hydroxyl groups to increase volatility. |

| GC Separation | Separation of the derivatized compound from other components based on boiling point and column interaction. |

| MS Detection | Ionization and fragmentation of the compound. |

| Data Analysis | The resulting mass spectrum is compared against libraries or analyzed to confirm the structure and molecular weight. |

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of (3R,4S)-3,4-dihydroxyoxolan-2-one and its derivatives, enabling precise determination of molecular weight and structural elucidation through fragmentation patterns.

Accurate Mass Measurement: High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for confirming its elemental composition. The molecular formula of (3R,4S)-3,4-dihydroxyoxolan-2-one is C4H6O4. nih.gov This accuracy helps to distinguish it from isomers, which are molecules with the same molecular formula but different atomic arrangements.

Fragmentation Analysis: In mass spectrometry, molecules are ionized and then broken down into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. chemguide.co.uk For complex molecules containing the (3R,4S)-3,4-dihydroxyoxolan-2-one moiety, analyzing the fragmentation can reveal how this core structure is connected to other parts of the molecule. ucdavis.edunih.govnih.gov The most stable fragments often appear as the most intense peaks in the mass spectrum, providing clues about the molecule's structure. youtube.com

Below is a table summarizing the mass spectrometric data for related compounds containing the dihydroxyoxolan-2-one substructure.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| (3R,4R)-3,4-dihydroxyoxolan-2-one | C4H6O4 | 118.09 | 118.026609 |

| 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;2,4,6-trinitrophenol | C15H16N6O12 | 472.33 | 472.082618 |

| (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydron | C12H23O11+ | 343.30 | 343.124037 |

This table presents data for compounds structurally related to (3R,4S)-3,4-dihydroxyoxolan-2-one to illustrate the application of mass spectrometry.

Structural Biology Techniques for High-Resolution Binding Mode Resolution

To understand how (3R,4S)-3,4-dihydroxyoxolan-2-one interacts with biological targets, such as proteins, high-resolution structural biology techniques are employed.

X-ray Crystallography: This powerful technique can determine the three-dimensional structure of a molecule and its complexes with proteins at atomic resolution. While specific X-ray crystallography data for (3R,4S)-3,4-dihydroxyoxolan-2-one itself was not found, this method is fundamental in structural biology. For a molecule like this, X-ray crystallography could reveal the precise orientation and interactions (e.g., hydrogen bonds, van der Waals forces) between the dihydroxyoxolan-2-one moiety and the amino acid residues in the binding site of a target protein. This information is invaluable for understanding the basis of its biological activity and for designing more potent and selective derivatives.

Biophysical Assays for Interaction Kinetics and Thermodynamic Parameters

A suite of biophysical assays is utilized to quantify the binding affinity, kinetics, and thermodynamic properties of the interaction between (3R,4S)-3,4-dihydroxyoxolan-2-one and its biological partners.

When (3R,4S)-3,4-dihydroxyoxolan-2-one or its derivatives interact with an enzyme, kinetic assays are used to determine how this interaction affects the enzyme's catalytic activity. These assays measure the rate of the reaction catalyzed by the enzyme in the presence and absence of the compound. Key parameters determined include:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. Changes in K_m can indicate whether the compound competes with the substrate for binding to the enzyme's active site.

V_max (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. A change in V_max can suggest that the compound affects the catalytic efficiency of the enzyme.

These parameters help to elucidate the mechanism of enzyme inhibition or activation by the compound.

Fluorescence quenching is a valuable technique to study the binding of a ligand, such as (3R,4S)-3,4-dihydroxyoxolan-2-one, to a protein. nih.gov Many proteins contain fluorescent amino acids, like tryptophan, whose fluorescence can be "quenched" or diminished upon the binding of a ligand. researchgate.netnih.gov The extent of quenching can be used to determine the binding affinity and stoichiometry of the interaction. The process is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the ligand). researchgate.netresearchgate.net This method provides insights into the accessibility of the fluorescent residues and whether binding occurs in their vicinity. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to visualize the topology and conformational changes of individual protein molecules on a surface. mdpi.commdpi.com AFM can provide structural information about proteins and their complexes under near-physiological conditions. mdpi.com For instance, if (3R,4S)-3,4-dihydroxyoxolan-2-one binding induces a significant conformational change in a target protein, AFM could potentially be used to directly observe this change in the protein's size and shape. nih.gov This single-molecule approach offers a unique window into the dynamic nature of protein-ligand interactions. mdpi.commdpi.com

Potential Therapeutic and Biotechnological Applications in Advanced Research

Development of Next-Generation Anticancer Agents Utilizing Nucleoside Analog Properties

The structural framework of (3R,4S)-3,4-dihydroxyoxolan-2-one serves as a crucial starting point for the synthesis of nucleoside analogs, a class of compounds that are a cornerstone of chemotherapy. nih.gov These synthetic molecules mimic natural nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes involved in nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells. nih.gov

Lactones, as a chemical class, have demonstrated significant potential as anticancer agents. mdpi.comnih.gov The incorporation of the (3R,4S)-3,4-dihydroxyoxolan-2-one moiety can lead to novel nucleoside analogs with unique structural and electronic properties. These modifications can influence their cellular uptake, metabolic activation, and interaction with target enzymes, potentially overcoming mechanisms of drug resistance observed with current therapies. nih.gov Research into the synthesis of dihydropyridine-2(1H)-thiones has shown that specific structural modifications can lead to potent antimitotic inhibitors with high selectivity against cancer cell lines. nih.gov Similarly, the development of 3,4-dihydropyridine-2(1H)-thiones has yielded compounds with promising antiproliferative activity against melanoma cells. nih.gov The strategic use of chiral lactones like (3R,4S)-3,4-dihydroxyoxolan-2-one is instrumental in building the complex architectures required for such targeted anticancer agents.

Table 1: Examples of Lactone-Containing Scaffolds in Anticancer Research

| Compound/Scaffold Class | Target/Mechanism | Cancer Cell Line Examples | Relevant Findings |

| Dihydropyridine-2(1H)-thiones | Mitotic Inhibition | Melanoma (A375) | Promising antiproliferative activity and selectivity. nih.gov |

| Sesquiterpene Lactones | Cytotoxic Effects | COLO 205, HT 29, HL-60, AGS | Demonstrated cytotoxicity against various human cancer cell lines. mdpi.com |

| Resorcylic Acid Lactones | MEK Inhibition | Not specified | Highly potent inhibitory activity against key signaling proteins. mdpi.com |

Strategies for Antiviral Drug Discovery based on (3R,4S)-3,4-dihydroxyoxolan-2-one Motifs

The fight against viral infections has greatly benefited from the development of nucleoside and nucleotide analogs. The core structure of (3R,4S)-3,4-dihydroxyoxolan-2-one is an ideal starting point for creating these antiviral agents. By modifying this lactone, chemists can synthesize molecules that mimic natural nucleosides and interfere with viral replication.

One key strategy involves the synthesis of acyclic nucleoside phosphonates, which are known for their broad-spectrum antiviral activity. The defined stereochemistry of (3R,4S)-3,4-dihydroxyoxolan-2-one is crucial for the biological activity of these analogs. For instance, research has shown that derivatives of isoquinoline, which can be synthesized using chiral precursors, exhibit antiviral effects against rhinoviruses by suppressing the cold syndrome and reducing viral excretion. nih.gov Furthermore, molecular modeling studies have identified compounds with structural similarities to derivatives of (3R,4S)-3,4-dihydroxyoxolan-2-one as potential inhibitors of key SARS-CoV-2 enzymes like RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). nih.gov

The ability to generate diverse libraries of nucleoside analogs from this chiral lactone allows for extensive screening to identify compounds with high potency and low toxicity. The precise spatial arrangement of the hydroxyl groups can be exploited to achieve specific interactions with the active sites of viral polymerases, leading to chain termination and inhibition of viral replication.

Applications as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

The enantiopure nature of (3R,4S)-3,4-dihydroxyoxolan-2-one makes it an invaluable chiral building block in asymmetric synthesis. The demand for single-enantiomer drugs is continually rising in the pharmaceutical industry due to their improved efficacy and safety profiles. This chiral lactone provides a ready-made stereochemical foundation, saving multiple synthetic steps that would otherwise be required to establish the correct chirality.

Its utility is demonstrated in the synthesis of a variety of complex organic molecules, including other bioactive lactones and polyhydroxylated compounds. For example, it can be a precursor for the synthesis of other chiral lactones with demonstrated cytotoxic activity against cancer cells. mdpi.com The synthesis of complex molecules like (+)-(2R,3S,4R)-2,3,4-trihydroxycyclohexanone has been achieved from D-glucose, highlighting the utility of chiral carbohydrate-derived starting materials. nih.gov The principles of using such chiral pools are directly applicable to the use of (3R,4S)-3,4-dihydroxyoxolan-2-one for creating novel, complex structures. The development of synthetic methods to produce chiral alcohols and amino acids for pharmaceuticals often relies on such well-defined chiral precursors. nih.gov

Elucidation of Roles in Cellular Signaling and Regulatory Pathways

While direct studies on the role of (3R,4S)-3,4-dihydroxyoxolan-2-one in cellular signaling are emerging, its identity as L-Threonic acid-gamma-lactone links it to broader metabolic pathways. hmdb.ca It is classified as a gamma-butyrolactone (B3396035) and has been identified as a secondary metabolite. hmdb.ca Secondary metabolites can act as signaling molecules or have defensive roles. hmdb.ca

The structural similarity of (3R,4S)-3,4-dihydroxyoxolan-2-one to key signaling molecules and intermediates suggests its potential to interact with various cellular pathways. For instance, quinoxaline-2,3-dione derivatives, which can be synthesized with chiral side chains derived from precursors like our title compound, are known to interact with AMPA and kainate receptors, playing a role in neurotransmission. nih.gov The stereochemistry of these side chains is critical for their agonist or antagonist activity. nih.gov This highlights how the chiral nature of (3R,4S)-3,4-dihydroxyoxolan-2-one can be translated into specific biological functions in the context of larger molecules designed to probe or modulate cellular signaling.

Biotransformation Studies and Potential for Microbial Production and Derivatization

The production of (3R,4S)-3,4-dihydroxyoxolan-2-one and its derivatives through biotechnological methods is an area of active research. Biotransformation, using whole microbial cells or isolated enzymes, offers a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure compounds.

Enzymatic reductions are a powerful tool in the synthesis of chiral molecules. For example, the enantioselective microbial reduction of keto esters is a key step in producing precursors for important drugs. nih.gov This type of biocatalytic approach could be applied to produce (3R,4S)-3,4-dihydroxyoxolan-2-one or to further derivatize it. The use of enzymes like D-lactate dehydrogenase and formate (B1220265) dehydrogenase has been successful in the multikilogram scale synthesis of chiral hydroxy acids, demonstrating the industrial feasibility of such processes. nih.gov The synthesis of amino acid-derived enaminones and other complex structures can also be achieved through enantioselective organocatalytic processes, which can be inspired by or combined with biocatalytic steps. nih.gov The development of microbial strains or enzymatic systems capable of producing (3R,4S)-3,4-dihydroxyoxolan-2-one could provide a sustainable and cost-effective source of this valuable chiral building block for the pharmaceutical and biotechnology industries.

Q & A

What are the recommended methods for synthesizing (3R,4S)-3,4-dihydroxyoxolan-2-one in a laboratory setting?

Category : Basic

Methodological Answer :

The compound can be synthesized via acid-catalyzed intramolecular cyclization of D-gluconic acid. Key steps include:

- Dissolving D-gluconic acid in aqueous media and adjusting pH to ~1.8–2.5 to favor lactonization.

- Heating the solution to 50–60°C to accelerate cyclization while monitoring reaction progress via HPLC or polarimetry.

- Cooling the mixture below 30°C to crystallize the γ-lactone form.

Critical Parameters : pH control (acid catalysis), temperature (prevents thermal degradation), and reaction time (slow γ-lactone formation).

References :

How can researchers characterize the structural conformation of (3R,4S)-3,4-dihydroxyoxolan-2-one using crystallographic techniques?

Category : Basic

Methodological Answer :

- Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry.

- Optimize crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) to obtain high-quality crystals.

- Validate results against NMR data (e.g., , , and 2D-COSY) to confirm stereochemical assignments.

Note : SHELX is robust for small-molecule refinement but may require manual adjustment for hydrogen-bonding networks in hydrated forms.

References :

What experimental strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Category : Advanced

Methodological Answer :

- Scenario : Discrepancies in lactone vs. open-chain form ratios.

- Resolution :

- Perform variable-temperature NMR to track equilibrium shifts (e.g., monitor lactone signals at δ 4.5–5.5 ppm).

- Compare crystallographic data (static solid-state structure) with dynamic solution-state data (NMR or IR).

- Use density functional theory (DFT) to model energy barriers for lactone ↔ acid interconversion.

References :

What computational approaches model the acid-catalyzed equilibrium between (3R,4S)-3,4-dihydroxyoxolan-2-one and its open-chain form?

Category : Advanced

Methodological Answer :

- Kinetic Modeling : Apply first-order kinetics with respect to [H] to simulate pH-dependent equilibrium (pKa = 3.6–3.7).

- Molecular Dynamics (MD) : Use AMBER or GROMACS to simulate conformational transitions in aqueous media.

- Quantum Mechanics (QM) : Calculate transition-state energies for lactonization using Gaussian or ORCA software.

Key Data : γ-lactone forms ~100x slower than δ-lactone due to steric hindrance .

How should (3R,4S)-3,4-dihydroxyoxolan-2-one be stored to minimize hydrolysis and maintain integrity?

Category : Basic

Methodological Answer :

- Storage : Airtight containers under desiccation (e.g., silica gel) at ≤4°C.

- Handling : Avoid prolonged exposure to humidity; use inert atmospheres (N) during weighing.

- Stability Testing : Monitor lactone content via periodic FTIR (C=O stretch at ~1750 cm).

References :

What role does this compound play in enzymatic cascade reactions involving glucose oxidase?

Category : Advanced

Methodological Answer :

- Biosynthetic Role : Intermediate in D-gluconic acid production via glucose oxidase (GOx)-catalyzed oxidation of β-D-glucose.

- Analytical Method : Quantify lactone accumulation using coupled assays (e.g., GOx activity linked to pH stat titration).

- Kinetic Profiling : Measure lactone formation rates under varying O levels (critical for industrial bioprocessing).

References :

How can kinetic studies differentiate γ-lactone and δ-lactone formation rates in aqueous solutions?

Category : Advanced

Methodological Answer :

- Stopped-Flow Spectroscopy : Track lactonization at millisecond resolution under acidic conditions ([H] = 0.1–1.0 M).

- Isotopic Labeling : Use -labeled water to distinguish γ- vs. δ-lactone oxygen incorporation.

- Rate Constants : γ-lactone formation (k = 1.2 × 10 s) is ~100x slower than δ-lactone due to ring strain.

References :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.